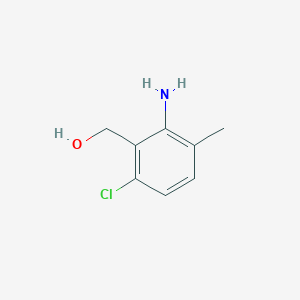
(2-Amino-6-chloro-3-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-6-chloro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H10ClNO It is characterized by the presence of an amino group, a chloro group, and a hydroxymethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-chloro-3-methylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-methylphenol.
Amination: The chloro group is substituted with an amino group using an amination reaction. This can be achieved using reagents such as ammonia or an amine under appropriate conditions.
Reduction: The resulting compound is then subjected to reduction to introduce the hydroxymethyl group. This step can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amination: Utilizing continuous flow reactors to achieve efficient amination.
Catalytic Reduction: Employing catalytic hydrogenation for the reduction step, which can be more cost-effective and scalable.
化学反应分析
Types of Reactions
(2-Amino-6-chloro-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia, amines, halogenating agents
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols and other reduced derivatives
Substitution: Formation of various substituted aromatic compounds
科学研究应用
(2-Amino-6-chloro-3-methylphenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Industrial Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2-Amino-6-chloro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- (2-Amino-6-chlorophenyl)methanol
- (2-Amino-3-methylphenyl)methanol
- (2-Amino-6-chloro-4-methylphenyl)methanol
Uniqueness
(2-Amino-6-chloro-3-methylphenyl)methanol is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with biological targets. The presence of both an amino group and a chloro group on the benzene ring, along with a hydroxymethyl group, provides a distinct chemical profile that can be exploited in various applications.
属性
IUPAC Name |
(2-amino-6-chloro-3-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPULIKDQJYWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
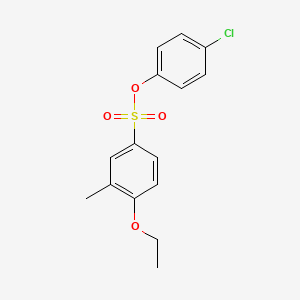
![3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933699.png)
![2-bromo-5-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2933700.png)
![4-(tert-butyl)-N-(3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2933703.png)
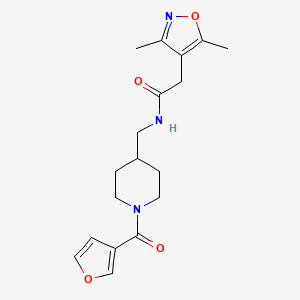
![2-chloro-N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-6-fluorobenzamide](/img/structure/B2933705.png)
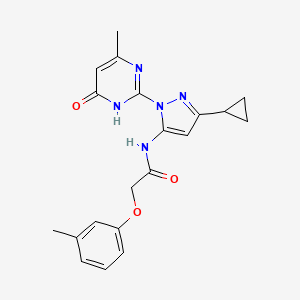
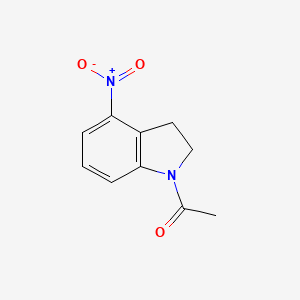
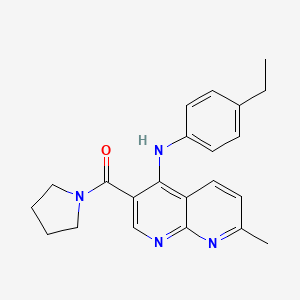
![6-(4-Chlorophenyl)-2-{1-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2933713.png)
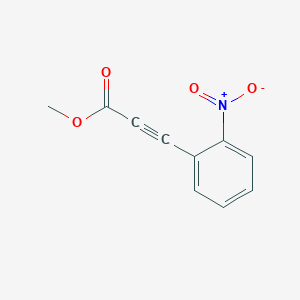
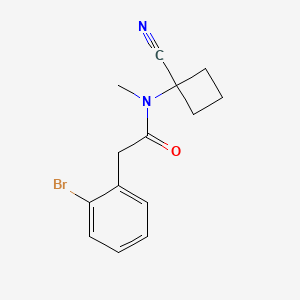
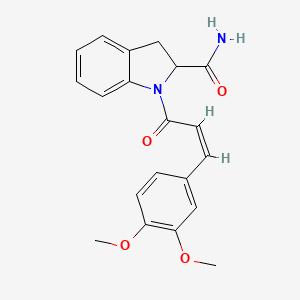
![Ethyl 4-[4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B2933719.png)
